

Glucosamine-15N Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Glucosamine-15N hydrochloride*

Cat. No.: *B15555502*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological applications of **Glucosamine-15N hydrochloride**. This isotopically labeled amino sugar is a powerful tool in metabolic research, enabling precise tracing and quantification in complex biological systems.

Core Chemical Properties

Glucosamine-15N hydrochloride is a stable, isotopically labeled form of glucosamine hydrochloride where the nitrogen atom in the amino group is the heavy isotope ^{15}N . This substitution provides a distinct mass signature for use in mass spectrometry-based analyses and specific nuclear properties for NMR spectroscopy, without altering the compound's chemical reactivity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of D-**Glucosamine-15N hydrochloride**.

Property	Value	References
Molecular Formula	C ₆ H ₁₃ ¹⁵ NO ₅ · HCl	[1]
Molecular Weight	216.63 g/mol	[1][2]
Isotopic Purity	≥98 atom % ¹⁵ N	[1][3]
Chemical Purity	≥98% (CP)	[1]
Melting Point	190-194 °C (decomposes)	[4][5]
Optical Activity	[α] _{20/D} +72° (c = 1 in H ₂ O)	[1][3]
Form	Solid, crystalline powder	[1][6]
Color	White to off-white	[4][6]

Solubility

Solvent	Solubility	References
Water	Highly soluble (>50 g/100 mL)	[6][7]
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL	[8]
DMSO	100 mg/mL (with sonication)	[9]
Ethanol	Insoluble	[6][10]

Experimental Protocols

Detailed methodologies are crucial for the effective application of **Glucosamine-15N hydrochloride** in research. Below are representative protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Glucosamine Analysis

This method is suitable for the quantification of glucosamine. For **Glucosamine-15N hydrochloride**, the retention time will be identical to the unlabeled standard, but this method is

often coupled with mass spectrometry for isotopic analysis.

Method: Isocratic HPLC with Evaporative Light Scattering Detection (ELSD)[[11](#)]

- Column: Primesep S mixed-mode stationary phase column (4.6 x 100 mm, 5 μ m, 100 Å)[[11](#)]
- Mobile Phase: 50:50 (v/v) Acetonitrile/Water with 40 mM ammonium formate, pH 3.0[[11](#)]
- Flow Rate: 1.0 mL/min[[11](#)]
- Injection Volume: 2 μ L[[11](#)]
- Detector: ELSD with nebulizer and evaporator temperatures at 40°C and a gas flow rate of 1.6 SLM[[11](#)]
- Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 6.7 mg/mL)[[11](#)]. For quantification, a calibration curve should be generated using standards of known concentrations[[12](#)][[13](#)].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for structural elucidation and can be used to confirm the identity and purity of **Glucosamine-15N hydrochloride**. ^1H and ^{15}N NMR are particularly informative.

Method: ^1H and ^{15}N NMR in Aqueous Solution[[14](#)]

- Sample Preparation: Dissolve 80 mg of the sample in 1200 μ L of D_2O . Sonicate for 30 minutes at 50°C. Centrifuge at 13,000 rpm for 20 minutes and transfer 600 μ L of the supernatant to an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire standard ^1H spectra. In D_2O , the anomeric proton signals for the α - and β -anomers of glucosamine appear around 5.45 ppm and 4.94 ppm, respectively.
- ^{15}N NMR: Two-dimensional [^1H , ^{15}N] HSQC experiments are ideal for observing the ^{15}N nucleus.

- Pulse Sequence: Use an echo-antiecho phase-cycled HSQC sequence[14].
- Parameters: Set the spectral window in the ^1H dimension to approximately 7000 Hz and in the ^{15}N dimension to around 2500 Hz, centered at approximately 35 ppm. Use a J(HN) coupling constant of 90 Hz and a relaxation delay of 2.0 s[14].

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is essential for verifying the isotopic enrichment and for tracing the metabolic fate of the ^{15}N label.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

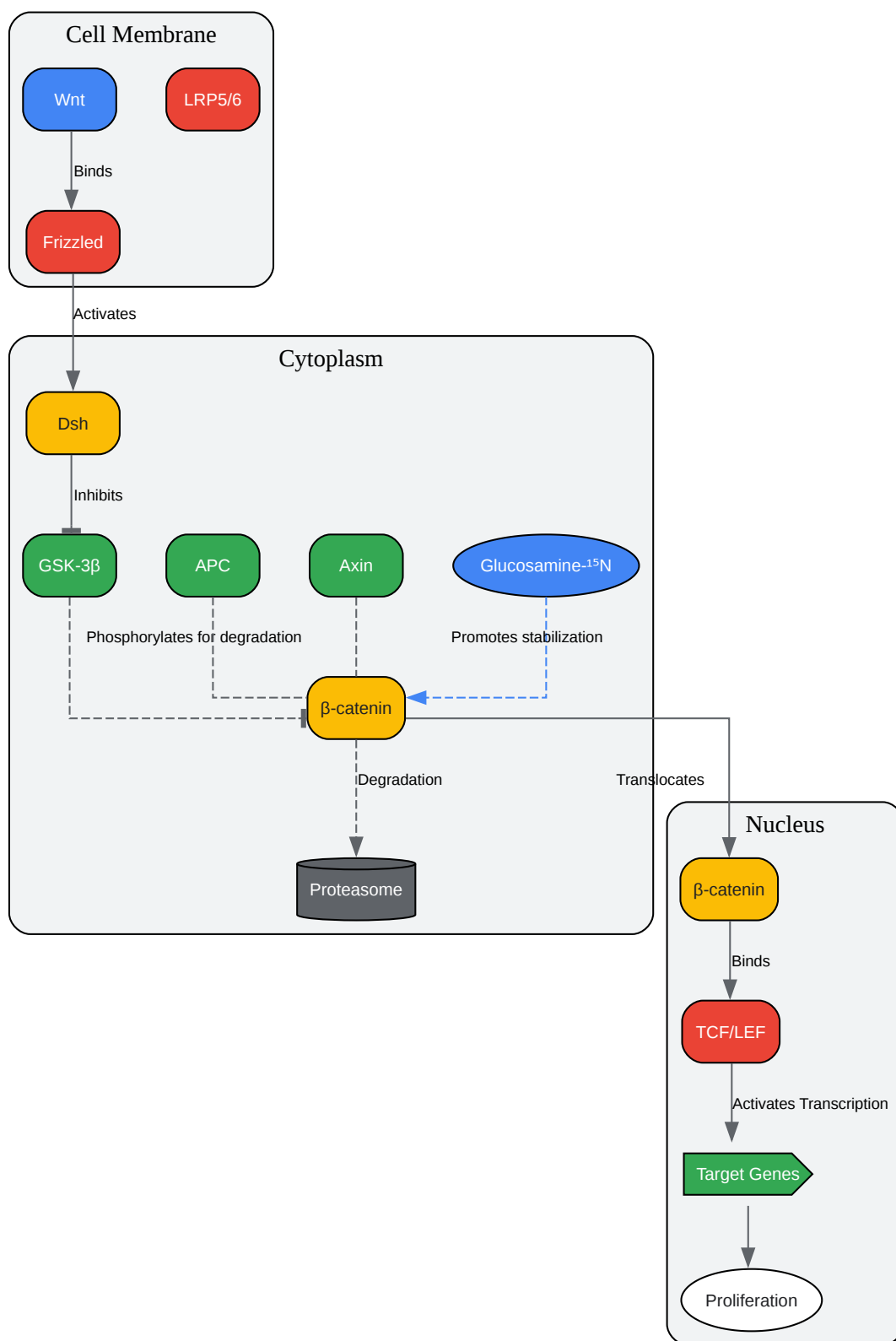
- Sample Preparation: For plasma or urine samples, protein precipitation with acetonitrile is a common first step. Pre-column derivatization with a reagent like o-phthalaldehyde/3-mercaptopropionic acid can improve chromatographic retention and ionization efficiency.
- Chromatography: Use a C18 reverse-phase column (e.g., Phenomenex ODS, 150 mm x 4.6 mm, 5 μm) with a gradient elution.
 - Mobile Phase A: Methanol
 - Mobile Phase B: Aqueous solution with 0.2% ammonium acetate and 0.1% formic acid
 - Flow Rate: 1.0 mL/min
- Mass Spectrometry:
 - Ionization: Positive ion electrospray ionization (ESI).
 - Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For Glucosamine- ^{15}N , the precursor ion will have a mass shift of +1 compared to the unlabeled compound. The specific fragment ions for monitoring will need to be determined, but a common transition for derivatized glucosamine is m/z 384 \rightarrow 118. The corresponding transition for the ^{15}N -labeled analog would be m/z 385 \rightarrow 118 (assuming the nitrogen is retained in the fragment).

Signaling Pathways and Biological Applications

Glucosamine is known to influence several key cellular signaling pathways. The use of **Glucosamine-15N hydrochloride** allows for detailed investigation into its metabolic fate and mechanism of action within these pathways.

Wnt/ β -catenin Signaling Pathway

Glucosamine has been shown to promote chondrocyte proliferation through the Wnt/ β -catenin signaling pathway. In this pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β -catenin, which then activates target gene transcription.

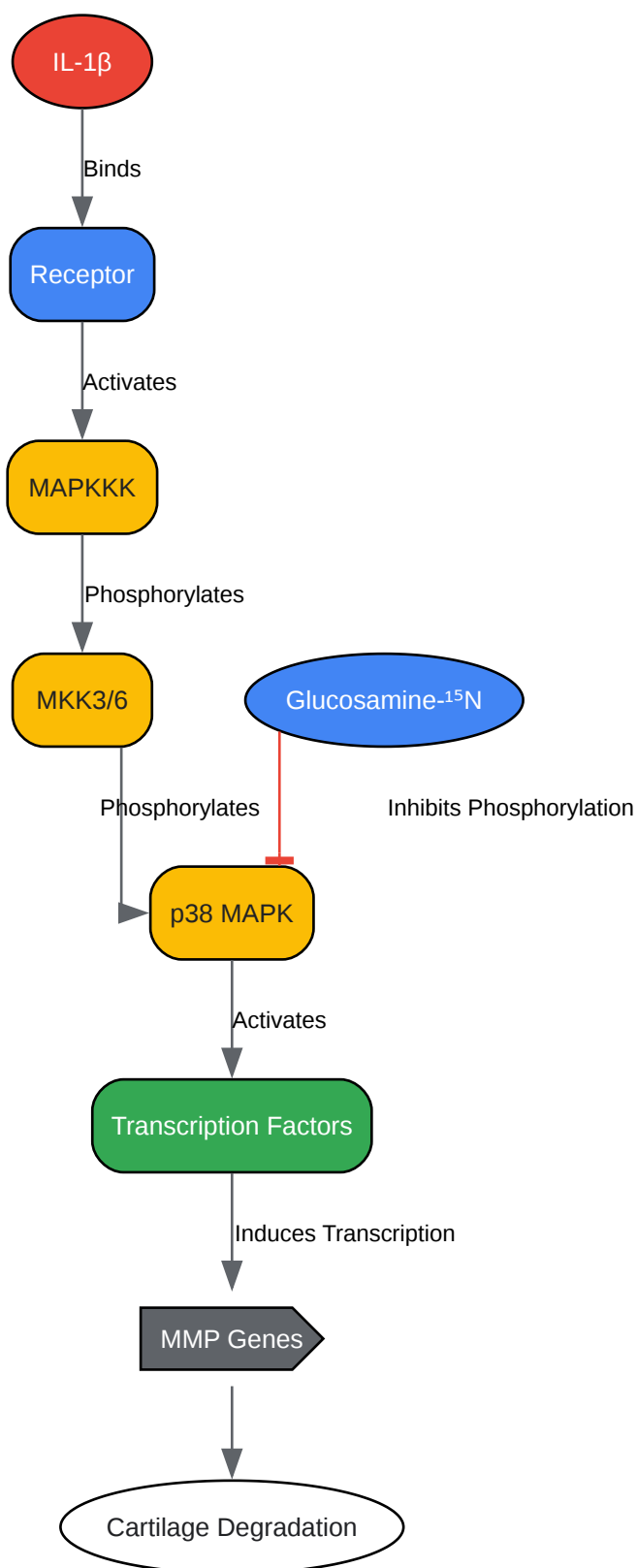


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Wnt/β-catenin pathway modulation by glucosamine.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Glucosamine can also modulate the MAPK signaling pathway, which is involved in cellular responses to stimuli like stress and cytokines. Specifically, glucosamine has been shown to inhibit the phosphorylation of p38 MAPK, which can reduce the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation[8].

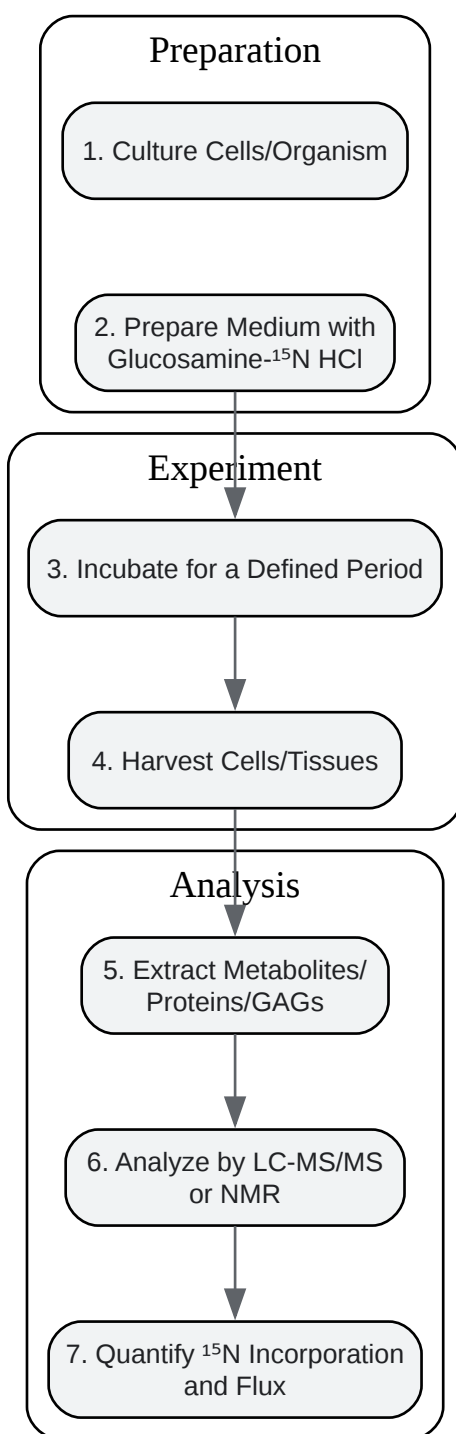


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MAPK pathway inhibition by glucosamine.

Metabolic Labeling Experimental Workflow

Glucosamine-15N hydrochloride is an excellent tracer for metabolic labeling studies, particularly for investigating the hexosamine biosynthetic pathway (HBP) and the synthesis of glycosaminoglycans (GAGs).



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Workflow for metabolic labeling with Glucosamine-¹⁵N.

Protocol Outline for Metabolic Labeling:

- Cell Culture: Culture cells (e.g., chondrocytes) in standard medium to the desired confluency.
- Labeling: Replace the standard medium with a medium containing a defined concentration of **Glucosamine-15N hydrochloride**. The concentration and duration of labeling will depend on the experimental goals and the turnover rate of the molecules of interest.
- Harvesting: After the labeling period, wash the cells with ice-cold PBS and harvest them.
- Extraction: Perform extraction of the target molecules. For GAGs, this may involve enzymatic digestion and precipitation. For total cellular metabolites, a solvent extraction (e.g., with methanol/chloroform/water) can be used.
- Analysis: Analyze the extracts using LC-MS/MS to determine the incorporation of the ¹⁵N label into downstream metabolites and macromolecules. By comparing the peak intensities of the labeled and unlabeled species, the rate of synthesis and metabolic flux can be quantified.

This technical guide provides a foundational understanding of **Glucosamine-15N hydrochloride** for its effective use in research. The provided data and protocols serve as a starting point for experimental design, and researchers are encouraged to optimize these methods for their specific applications.

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- To cite this document: BenchChem. [Glucosamine- ^{15}N Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555502#glucosamine-15n-hydrochloride-chemical-properties]

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